synthesis of methylenecyclohexane using Wittig reaction mechanism
synthesis of methylenecyclohexane using Wittig reaction mechanism
An In-depth Technical Guide to the Synthesis of Methylenecyclohexane via the Wittig Reaction
Abstract
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes from carbonyl compounds.[1] This technical guide provides a comprehensive overview of the synthesis of methylenecyclohexane from cyclohexanone using the Wittig reaction. It details the underlying mechanism, provides in-depth experimental protocols, summarizes key quantitative data, and offers visual representations of the process for researchers, scientists, and professionals in drug development. A principal advantage of this method is that the location of the newly formed double bond is absolutely fixed, avoiding the mixture of isomers often produced in classical elimination reactions.[2]
Core Reaction Mechanism
The Wittig reaction proceeds in two primary stages: the formation of a phosphorus ylide (the Wittig reagent) and the subsequent reaction of this ylide with a carbonyl compound. In this specific synthesis, methylenetriphenylphosphorane is the ylide of choice, which reacts with cyclohexanone to yield methylenecyclohexane and triphenylphosphine oxide. The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction.[2]
Stage 1: Ylide Formation The process begins with the quaternization of a phosphine, typically triphenylphosphine, with an alkyl halide. For the synthesis of methylenecyclohexane, methyltriphenylphosphonium bromide is used. This phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic phosphorus ylide, methylenetriphenylphosphorane.[1][2][3]
Stage 2: Olefination The carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This nucleophilic addition leads to the formation of a betaine intermediate. The betaine subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. This oxaphosphetane is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final products: the desired alkene (methylenecyclohexane) and triphenylphosphine oxide.[3]
Caption: Overall reaction mechanism showing ylide formation followed by the Wittig olefination.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of methylenecyclohexane, adapted from established procedures.[4][5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
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Methyltriphenylphosphonium bromide (C₁₉H₁₈BrP)
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Cyclohexanone (C₆H₁₀O), freshly distilled
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Anhydrous solvent (e.g., diethyl ether, THF, or DMSO)
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Strong base (e.g., n-butyllithium in hexane, sodium hydride as a 60% dispersion in oil, or sodium amide)
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Calcium chloride (for drying)
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Standard laboratory glassware (three-necked flask, reflux condenser, addition funnel, etc.)
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Magnetic or mechanical stirrer
Part A: Preparation of the Wittig Reagent (Ylide)
This procedure describes the in situ generation of methylenetriphenylphosphorane.
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Apparatus Setup: Assemble a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[4]
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Reagent Addition: Charge the flask with 35.7 g (0.10 mole) of methyltriphenylphosphonium bromide and 200 mL of anhydrous diethyl ether.[4]
-
Base Addition: While stirring the suspension, cautiously add 0.10 mole of n-butyllithium solution via the addition funnel over a 5-10 minute period.[4] The formation of the ylide is often accompanied by a distinct color change, typically to yellow or orange.[5]
-
Ylide Formation: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.[5]
Part B: Synthesis of Methylenecyclohexane
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Carbonyl Addition: Add 10.8 g (0.11 mole) of freshly distilled cyclohexanone dropwise to the ylide solution.[4] The solution will typically become colorless as a white precipitate of triphenylphosphine oxide forms.[4]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the precipitated triphenylphosphine oxide by suction filtration and wash the solid with 100 mL of diethyl ether.[4]
-
Extraction: Combine the ethereal filtrates and transfer to a separatory funnel. Wash successively with 100-mL portions of water until the aqueous layer is neutral, followed by a wash with brine.[4][5]
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Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[4][5]
Part C: Purification
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Solvent Removal: Filter off the drying agent and carefully remove the diethyl ether by distillation. An 80-cm column packed with glass helices is recommended for efficient separation.[4]
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Final Purification: Purify the crude residue by fractional distillation or column chromatography on silica gel (using a non-polar eluent like hexanes) to obtain pure methylenecyclohexane.[4][5]
Caption: A step-by-step workflow for the synthesis, workup, and purification of methylenecyclohexane.
Quantitative Data
The yield and physical properties of methylenecyclohexane can vary based on the specific reaction conditions employed.
Reaction Conditions and Yields
Different combinations of base and solvent significantly impact the reaction efficiency. The use of dimethyl sulfoxide (DMSO) as a solvent with a base like methylsulfinyl carbanion has been shown to proceed more rapidly and result in superior yields compared to ethereal solvents.[4]
| Parameter | Procedure 1 (Ether) | Procedure 2 (DMSO) |
| Reactants | ||
| Methyltriphenylphosphonium bromide | 0.10 mole (35.7 g) | Not specified, but similar scale |
| Cyclohexanone | 0.11 mole (10.8 g) | Not specified, but similar scale |
| Base | n-Butyllithium (0.10 mole) | Methylsulfinyl carbanion |
| Solvent | Anhydrous Ether | Dimethyl Sulfoxide (DMSO) |
| Reaction Time | Reflux overnight | Not specified, but noted as faster |
| Reported Yield | 35–40% | 60–78% (true yield) |
| Reference | Wittig, G.; Schoellkopf, U.[4] | Greenwald, R.; Chaykovsky, M.; Corey, E.J. (as cited in[4]) |
Physical and Spectroscopic Properties
The final product, methylenecyclohexane, is a colorless liquid. Its identity and purity are confirmed through physical constant determination and spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₇H₁₂[6][7] |
| Molecular Weight | 96.17 g/mol [6][7][8] |
| Boiling Point | 99–101 °C at 740 mmHg[4] |
| Refractive Index (n_D²⁵) | 1.4470[4] |
| Appearance | Colorless Liquid |
| Spectroscopic Data | IR, ¹H NMR, ¹³C NMR, and Mass Spectra are available in public databases.[6][7][9][10] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclohexane, methylene- [webbook.nist.gov]
- 7. Cyclohexane, methylene- [webbook.nist.gov]
- 8. Methylenecyclohexane | C7H12 | CID 14502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sas.upenn.edu [sas.upenn.edu]
- 10. METHYLENECYCLOHEXANE(1192-37-6) IR Spectrum [m.chemicalbook.com]
